BenchChemオンラインストアへようこそ!

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Fragment-based drug discovery Zika virus protease Crystallographic screening

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2091565-66-9) is a bicyclic heterocycle with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol. It belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class, a recognized privileged scaffold in medicinal chemistry.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 2091565-66-9
Cat. No. B2470425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS2091565-66-9
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCC1=C2CNCCN2N=C1
InChIInChI=1S/C7H11N3/c1-6-4-9-10-3-2-8-5-7(6)10/h4,8H,2-3,5H2,1H3
InChIKeyGHWWEPXDSAHILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2091565-66-9): Core Scaffold Overview for Procurement Decisions


3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2091565-66-9) is a bicyclic heterocycle with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol [1]. It belongs to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) class, a recognized privileged scaffold in medicinal chemistry [2]. The compound features a saturated piperazine ring fused to a pyrazole, with a methyl substituent at the 3-position, providing a defined vector for further functionalization. This scaffold has been employed as a key building block in the synthesis of kinase inhibitors, including ATR, ROS1, and casein kinase 1 (CK1) inhibitors [2], and has recently been structurally validated as a fragment hit targeting Zika virus NS2B-NS3 protease via crystallographic fragment screening [3].

Why Generic Substitution of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2091565-66-9) Is Not Advisable


Generic substitution within the tetrahydropyrazolo[1,5-a]pyrazine class is not straightforward because small changes at the 3-position profoundly alter both the chemical reactivity and biological recognition profile. The 3-methyl group provides a specific steric and electronic environment that affects subsequent functionalization chemistry, binding-pocket complementarity, and fragment elaboration vectors [1]. The unsubstituted parent compound (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, CAS 165894-07-5) lacks the methyl handle for further derivatization, while bulkier 3-substituents (e.g., 3-phenyl, 3-methylsulfonyl) change the physicochemical properties and may not fit the same binding pockets. Critically, the 3-methyl derivative has been specifically validated as a fragment hit in a crystallographic screen against Zika virus NS2B-NS3 protease (PDB 7H2P, resolution 1.452 Å), occupying the S1 pocket with a defined binding pose [2]. This structural validation is not transferable to close analogs, meaning procurement of a different 3-substituted derivative cannot guarantee the same structural biology outcome.

Quantitative Differentiation Evidence for 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2091565-66-9)


Crystallographic Fragment Hit Validation: Binding to Zika Virus NS2B-NS3 Protease S1 Pocket

Among 1,076 fragments screened in a crystallographic campaign against Zika virus NS2B-NS3 protease, 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (coded Z2509342103) was one of 48 binders that yielded a high-resolution co-crystal structure (PDB 7H2P, 1.452 Å) [1]. The compound binds unambiguously to the S1 pocket of the protease active site, with electron density supporting the (8S)-3-methyl configuration [2]. In contrast, the unsubstituted parent 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is not reported among the 48 validated binders in this screen, indicating that the 3-methyl group contributes critically to binding-site recognition. The ligand fit quality metrics for the target compound in chain A show a real-space correlation coefficient (RSCC) of 0.845 and a real-space R-factor (RSR) of 0.129, confirming the reliability of the bound pose [2].

Fragment-based drug discovery Zika virus protease Crystallographic screening

Synthetic Accessibility and Multigram Scalability vs. 3-Phenyl Analog

The synthesis of 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been demonstrated on a multigram scale via a one-pot, Cu-catalyzed cyclization strategy that tolerates protective groups such as Boc and acetal moieties [1]. This methodology enables cost-efficient production suitable for procurement as a research building block. In contrast, the 3-phenyl analog (4,5,6,7-tetrahydro-3-phenylpyrazolo[1,5-a]pyrazine, CAS 1708944-47-1, MW 199.25) requires a more complex synthetic route involving aryl coupling steps that are less amenable to direct one-pot protocols. The molecular weight difference (137.18 vs. 199.25 g/mol) also means the methyl derivative offers a lower molecular weight starting point for lead optimization, an advantage in fragment-based design where low MW (<200 Da) is a desirable property .

Process chemistry Building block synthesis Scalability

Structure-Based Drug Design Provenance: ATR Inhibitor Program Context

The tetrahydropyrazolo[1,5-a]pyrazine scaffold has been successfully optimized in a structure-based drug design program to yield highly potent and selective ATR inhibitors, with co-crystal structures (PDB 4WAF) guiding the medicinal chemistry [1]. While the optimized clinical candidates contain additional substituents beyond the 3-methyl group, the core scaffold present in 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine represents the minimal pharmacophoric element validated in this program. Compounds in this series achieved ATR cellular IC₅₀ values in the nanomolar range (e.g., compound 2: ATR cell IC₅₀ = 0.037 μM, selectivity >100-fold vs. ATM and DNA-PK) [1]. The unsubstituted parent scaffold, by contrast, has no reported ATR activity data. This establishes that the THPP core, exemplified by the 3-methyl building block, is a validated starting point for kinase inhibitor programs, whereas alternative fused pyrazine scaffolds (e.g., pyrazolo[1,5-a]pyrimidine) have different selectivity profiles and optimization trajectories.

ATR kinase inhibition Structure-based drug design Kinase inhibitor scaffold

Physicochemical Differentiation: Predicted Boiling Point and Density vs. Unsubstituted Core

The predicted boiling point of 3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is 277.3 ± 28.0 °C with a predicted density of 1.27 ± 0.1 g/cm³ . In comparison, the unsubstituted parent compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (MW 123.16) has a predicted boiling point of 262.8 ± 28.0 °C . The 14.5 °C higher boiling point of the 3-methyl derivative reflects increased van der Waals interactions due to the methyl group, which can affect distillation-based purification protocols and vapor-phase handling. The molecular weight difference (137.18 vs. 123.16 g/mol) and the presence of the methyl substituent also influence solubility in common organic solvents, with the methyl derivative expected to have slightly higher lipophilicity, which is relevant for partitioning during extraction and chromatographic purification.

Physicochemical properties Purification parameters Formulation considerations

Best Research and Industrial Application Scenarios for 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 2091565-66-9)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Flavivirus NS2B-NS3 Proteases

This compound is ideally suited as a validated fragment starting point for structure-guided lead development against Zika, Dengue, and West Nile virus proteases. The co-crystal structure in PDB 7H2P (1.452 Å resolution) confirms binding to the S1 pocket, providing immediate structure-based design vectors [1]. The fragment's low molecular weight (137.18 Da) and methyl handle at the 3-position allow efficient elaboration in both the S1 and S1' directions. Procurement for fragment library assembly is supported by the demonstrated multigram synthetic route [2].

ATR Kinase Inhibitor Lead Optimization Programs

Groups pursuing selective ATR kinase inhibitors can use this THPP building block as the core scaffold for systematic structure-activity relationship (SAR) exploration. The ATR inhibitor program documented by Barsanti et al. demonstrated that THPP derivatives achieve nanomolar cellular potency (0.037 μM) with >100-fold selectivity over related PIKK family kinases [1]. The 3-methyl derivative provides the minimal substitution pattern from which to explore 2-, 4-, and 7-position modifications for potency and selectivity tuning.

Medicinal Chemistry Building Block Collection for Kinase-Focused Libraries

Research organizations building proprietary compound collections for kinase drug discovery should prioritize this scaffold based on its demonstrated versatility across multiple kinase targets, including ROS1, CK1, RET, and BTK [1][2]. The one-pot synthetic accessibility and multigram scalability [3] enable cost-effective procurement for library production, while the defined substitution vectors support parallel synthesis strategies for lead generation.

Structure-Based Optimization of Negative Allosteric Modulators of mGlu3 Receptors

The pyrazolo[1,5-a]pyrazine scaffold, including 3-substituted variants, has been patented as a core structure for negative allosteric modulators of metabotropic glutamate receptor 3 (mGlu3), relevant to depression, schizophrenia, and Alzheimer's disease [1]. The 3-methyl derivative offers a specific substitution pattern that can be elaborated with appropriate aromatic or heteroaromatic groups at other positions to optimize allosteric modulator activity and CNS penetration.

Quote Request

Request a Quote for 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.